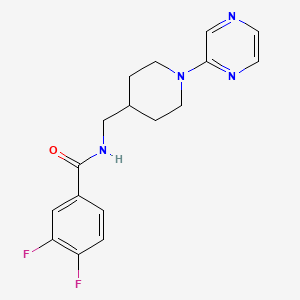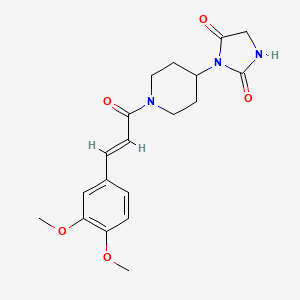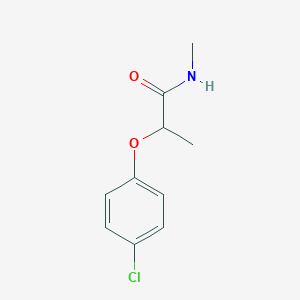![molecular formula C8H12Br3N3O4S B2663653 2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide CAS No. 2344677-58-1](/img/structure/B2663653.png)
2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide” is a compound with the CAS Number: 2253639-56-2 . It has a molecular weight of 406.9 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2.2BrH/c9-7-4-5 (1-2-11-7)3-6 (10)8 (12)13;;/h1-2,4,6H,3,10H2, (H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Neoglycolipids and Neoglycoproteins
One of the notable applications of related brominated and sulfonamide compounds is in the synthesis of neoglycolipids and neoglycoproteins. Magnusson et al. (1990) demonstrated the preparation of dibromoisobutyl (DIB) mono- to tetrasaccharide glycosides, which were used to synthesize artificial glycoproteins and glycoparticles. This methodology highlights the importance of such compounds in the field of glycoconjugate chemistry, where they serve as precursors for creating complex biomolecules with potential applications in biomedical research and therapeutics (Magnusson et al., 1990).
Development of Heterocyclic Compounds
Heterocyclic compounds, including those derived from brominated and sulfonamide precursors, have garnered attention for their diverse applications in drug development and organic synthesis. D’hooghe et al. (2005) explored the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating a novel approach to accessing functionalized sulfonamides and aminopropanes. This research underscores the versatility of such compounds in creating functionalized molecules with potential pharmacological activities (D’hooghe et al., 2005).
Anticancer and Antimicrobial Agents
Compounds structurally related to "2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid; dihydrobromide" have been investigated for their potential anticancer and antimicrobial properties. Mansour et al. (2021) synthesized new 2-amino-3-cyanopyridine derivatives and assessed their anticancer activity, highlighting the ongoing search for novel therapeutics based on such molecular frameworks (Mansour et al., 2021). Furthermore, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents, demonstrating the broad applicability of these compounds in developing new drugs (Darwish et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4S.2BrH/c9-7-3-5(1-2-11-7)17(15,16)12-4-6(10)8(13)14;;/h1-3,6,12H,4,10H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUGTMQETFTKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)NCC(C(=O)O)N)Br.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)

![2,5-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2663578.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2663580.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2663583.png)

![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)

![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)



